Isatin 3-hydrazone

Catalog No.
S702604
CAS No.
2365-44-8
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isatin 3-hydrazone

CAS Number

2365-44-8

Product Name

Isatin 3-hydrazone

IUPAC Name

3-diazenyl-1H-indol-2-ol

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9-10,12H

InChI Key

KWSQYVPIKHBAQV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=N

Antimicrobial Properties:

Studies have shown that isatin 3-hydrazone exhibits antimicrobial activity against various bacteria, including Escherichia coli (E. coli), Pseudomonas aeruginosa (P. aeruginosa), and Staphylococcus aureus (S. aureus) []. This property makes it a potential candidate for developing new antibiotics.

Biofilm Regulation:

Biofilms are communities of microorganisms that adhere to surfaces and can be difficult to eradicate due to their resistance to antimicrobials. Research suggests that isatin 3-hydrazone may play a role in regulating biofilm formation []. Understanding how this molecule affects biofilm development could lead to new strategies for preventing and treating biofilm-related infections.

Organic Synthesis:

Isatin 3-hydrazone serves as a versatile building block for synthesizing various complex organic molecules. For instance, it can be used as a starting material for the preparation of 3,3-dichloroindolin-2-ones, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds [].

Isatin 3-hydrazone is a chemical compound derived from isatin, a diketopiperazine, through the reaction with hydrazine or its derivatives. The structure of isatin 3-hydrazone features a hydrazone functional group (-C=N-NH2) attached to the 3-position of the isatin moiety. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique reactivity and biological properties.

The mechanism of action of Isatin 3-hydrazones depends on the specific functionalities present. Some proposed mechanisms include:

  • Inhibition of enzymes involved in various disease processes [].
  • Interaction with DNA through hydrogen bonding [].
  • Modulating cellular signaling pathways [].

  • Condensation Reactions: Isatin reacts with hydrazine derivatives to form isatin 3-hydrazone through a condensation reaction, releasing water as a byproduct. This reaction can be facilitated under acidic or basic conditions.
  • Isomerization: The compound can undergo Z–E isomerization around the C=N double bond, which can be influenced by light and heat. The stability of the Z-isomer is often greater than that of the E-isomer under certain conditions .
  • Dichlorination: Isatin 3-hydrazones can be subjected to dichlorination reactions, where they react with chlorinating agents like PhICl2 to yield various chlorinated derivatives .
  • Reduction Reactions: The hydrazone can be reduced to amines or other derivatives using reducing agents such as lithium aluminum hydride or through microwave-assisted techniques .

Isatin 3-hydrazone exhibits various biological activities, making it an interesting target for medicinal chemistry:

  • Antimicrobial Activity: Studies have shown that isatin 3-hydrazones possess antimicrobial properties against various bacterial strains, indicating their potential as antibacterial agents.
  • Anticancer Properties: Some derivatives of isatin 3-hydrazone have demonstrated cytotoxic effects on cancer cell lines, suggesting possible applications in cancer therapy.
  • Enzyme Inhibition: Research indicates that these compounds may act as inhibitors of specific enzymes, which could be beneficial in treating diseases linked to enzyme dysfunction.

The synthesis of isatin 3-hydrazone typically involves the following methods:

  • Conventional Synthesis:
    • Isatin is reacted with hydrazine or substituted hydrazines in a solvent such as ethanol or methanol under reflux conditions. This method usually yields moderate to high purity products.
  • Microwave-Assisted Synthesis:
    • A more modern approach involves using microwave irradiation to accelerate the reaction between isatin and hydrazine derivatives. This method significantly reduces reaction time and improves yield .
  • Catalyst-Free Synthesis:
    • Recent studies have developed methods for synthesizing isatin 3-hydrazones from diazo oxindoles without the need for catalysts or additives, highlighting a more environmentally friendly approach .

Interaction studies involving isatin 3-hydrazone focus on its complexation with metal ions and other biomolecules:

  • Metal Ion Complexation: Isatin 3-hydrazones can form stable complexes with transition metals, which may enhance their biological activity and stability in solution. These complexes are studied for their potential use in catalysis and sensing applications.
  • Biomolecular Interactions: Research has indicated that isatin derivatives can interact with DNA and proteins, affecting their functions and potentially leading to therapeutic applications .

Several compounds share structural similarities with isatin 3-hydrazone. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
IsatinContains a diketopiperazine corePrecursor for numerous derivatives
HydrazoneContains -C=N-NH2 functional groupGeneral class encompassing various structures
Isatin 5-hydrazoneHydrazone at the 5-positionPotentially different biological activity
Isatin thiosemicarbazoneContains thiosemicarbazone groupExhibits different reactivity patterns

Isatin 3-hydrazone stands out due to its specific position of substitution on the isatin molecule and its distinct reactivity profile compared to other similar compounds. Its unique combination of biological activity and synthetic versatility makes it a valuable compound in both research and application contexts.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2365-44-8

Dates

Modify: 2023-08-15

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